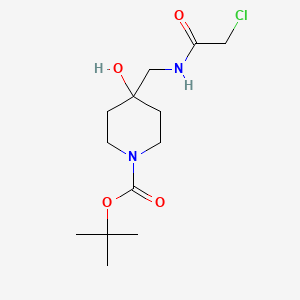

Tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate

Descripción

This compound belongs to the tert-butoxycarbonyl (Boc)-protected piperidine derivatives, characterized by a hydroxyl group at the 4-position and a 2-chloroacetamido-methyl substituent. The 2-chloroacetamido group introduces reactivity for further functionalization (e.g., nucleophilic substitution or coupling reactions), distinguishing it from analogs with alkyl, aryl, or amino substituents .

Propiedades

IUPAC Name |

tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O4/c1-12(2,3)20-11(18)16-6-4-13(19,5-7-16)9-15-10(17)8-14/h19H,4-9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYCNEGADQYBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the chloroacetamido moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The piperidine ring structure can also interact with various receptors and enzymes, influencing their function.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

*Calculated based on structural analogy; †Estimated; ‡No direct evidence for the target compound.

Physicochemical and Reactivity Profiles

- Reactivity: The 2-chloroacetamido group in the target compound offers a reactive site for nucleophilic substitution (e.g., with amines or thiols), akin to the bromomethyl group in . Fluorinated aryl analogs () exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated derivatives .

- Stability :

- Solubility: Hydroxyl and polar substituents (e.g., aminoethyl in ) improve aqueous solubility, whereas hydrophobic groups (e.g., 4-methylpentyl in ) favor lipid membrane permeability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent choice, and stoichiometry. For example, using ice-cooled conditions (0–5°C) during the coupling of 2-chloroacetamide with the piperidine precursor can minimize side reactions. Purification via silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) is effective for isolating the product . Monitoring reaction progress with TLC or HPLC ensures intermediate stability.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with key signals for the tert-butyl group (~1.4 ppm), hydroxyl proton (broad peak at ~5 ppm), and chloroacetamido methylene (δ ~3.8–4.2 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).

- HPLC : Assesses purity (>95% by area normalization under reverse-phase conditions) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the chloroacetamido group .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group’s bulkiness reduces accessibility to the piperidine nitrogen, slowing reactions like Boc deprotection. Computational modeling (e.g., DFT calculations) can predict steric effects. Experimental validation involves comparing reaction rates with/without tert-butyl protection .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solubility Profiling : Test solubility in DMSO, water, and ethanol at 25°C and 37°C. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline).

- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate particle size with solubility .

- Literature Cross-Validation : Compare data across peer-reviewed journals and adjust experimental conditions accordingly.

Q. How can researchers assess the compound’s stability under physiological conditions for drug discovery applications?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Oxidative Stress Tests : Expose to H₂O₂ or radical initiators to simulate in vivo oxidative environments .

Key Methodological Considerations

- Contradictory Safety Data : While some SDS classify the compound as non-hazardous (e.g., ), others recommend PPE due to potential respiratory irritation . Researchers should adopt precautionary measures universally.

- Synthetic Byproducts : Trace impurities (e.g., tert-butyl alcohol from Boc cleavage) require rigorous purification and characterization to avoid confounding biological assay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.